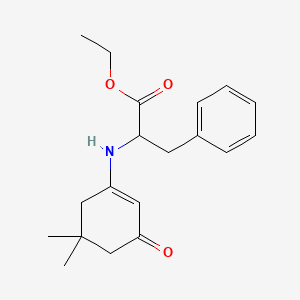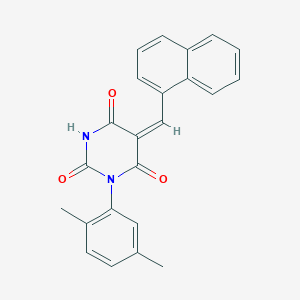![molecular formula C22H25NO2 B4893309 3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4893309.png)
3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPAA and is a member of the acrylamide family. MPAA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of MPAA is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. MPAA has been found to activate the CB1 receptor and inhibit the fatty acid amide hydrolase (FAAH) enzyme, leading to increased levels of endocannabinoids such as anandamide. The activation of the CB1 receptor and the inhibition of FAAH have been linked to the antinociceptive effects of MPAA.
Biochemical and Physiological Effects:
MPAA has been found to exhibit potent antinociceptive effects, making it a potential candidate for the development of new analgesic drugs. MPAA has also been found to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
MPAA has several advantages for lab experiments, including its potent antinociceptive effects, its ability to activate the CB1 receptor and inhibit FAAH, and its potential applications in various fields of scientific research. However, MPAA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of MPAA, including the development of new analgesic drugs based on its antinociceptive effects, the investigation of its potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders, and the exploration of its mechanism of action and potential side effects. Further studies are also needed to fully understand the pharmacokinetics and pharmacodynamics of MPAA and to determine its optimal dosage and administration route.
Synthesis Methods
MPAA can be synthesized through various methods, including the reaction of 2-methoxyphenylacetonitrile with cyclopentylmagnesium bromide followed by the reaction with acryloyl chloride. Another method involves the reaction of 3-bromoanisole with 1-phenylcyclopentene followed by the reaction with acryloyl chloride. The synthesis of MPAA can also be achieved through the reaction of 2-methoxyphenylacetonitrile with 1-phenylcyclopentanamine followed by the reaction with acryloyl chloride.
Scientific Research Applications
MPAA has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. MPAA has been found to exhibit potent antinociceptive effects, making it a potential candidate for the development of new analgesic drugs. MPAA has also been studied for its potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-20-12-6-5-9-18(20)13-14-21(24)23-17-22(15-7-8-16-22)19-10-3-2-4-11-19/h2-6,9-14H,7-8,15-17H2,1H3,(H,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUYRVOOZSETQC-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide](/img/structure/B4893232.png)
![methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4893233.png)

![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)

![N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide](/img/structure/B4893266.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4893272.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-bromobenzyl)piperazine](/img/structure/B4893289.png)
![N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4893308.png)

![1-chloro-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]benzene](/img/structure/B4893323.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1-benzofuran-2-carboxamide](/img/structure/B4893324.png)